molecular formula C26H23NO7 B2458486 (Z)-N-(2,4-dimethoxyphenyl)-2-((2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide CAS No. 900291-95-4

(Z)-N-(2,4-dimethoxyphenyl)-2-((2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide

Cat. No.: B2458486
CAS No.: 900291-95-4
M. Wt: 461.47
InChI Key: BBJMLRIPOSIGEM-MSXFZWOLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(2,4-dimethoxyphenyl)-2-((2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide is a useful research compound. Its molecular formula is C26H23NO7 and its molecular weight is 461.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(Z)-N-(2,4-dimethoxyphenyl)-2-((2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its cytotoxic properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a dimethoxyphenyl group and a benzofuran moiety. The presence of these functional groups is significant as they often correlate with biological activity.

Biological Activity Overview

Recent studies have indicated that compounds with similar structural characteristics exhibit promising biological activities, particularly in cancer treatment. The following sections detail the specific biological activities observed for this compound.

Cytotoxicity

Cytotoxicity refers to the ability of a substance to kill cells, particularly cancer cells. In vitro studies have shown that related compounds demonstrate significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)
Compound APC-3 (prostate cancer)3.56
Compound BMDA-MB-231 (breast cancer)8.99
This compoundTBDTBD

The exact IC50 values for this compound are yet to be determined through experimental studies.

Case Studies

  • Study on Related Compounds : A study evaluating benzylidene coumarin derivatives found that compounds with similar structures exhibited significant cytotoxicity against human cancer cells, suggesting potential for this compound in similar applications .
  • In Vivo Studies : Investigations into the toxicity and efficacy of structurally related compounds in zebrafish models provided insights into the biological impact and safety profiles of these compounds .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of (Z)-N-(2,4-dimethoxyphenyl)-2-((2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide?

  • Methodological Answer : Synthesis optimization involves solvent selection, reaction time, and catalyst use. For example, dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base facilitates nucleophilic substitution in related benzofuran-acetamide derivatives . Microwave-assisted synthesis (e.g., 50–80°C, 30–60 min) improves yield by enhancing reaction homogeneity and reducing side products. Monitoring via TLC ensures reaction completion. For example, yields >75% were achieved for analogous compounds using these conditions .

Table 1: Solvent Systems and Yields

SolventBaseTemperatureYield (%)Source
DMFK₂CO₃RT70–75
EthanolTriethylamineReflux60–65

Q. Which analytical techniques confirm the structural integrity of the compound?

  • Methodological Answer :

  • Elemental Analysis : Confirm purity (deviation < ±0.5% for C, H, N) .
  • Mass Spectrometry (MS) : Use high-resolution MS (e.g., Waters MicroMass ZQ 2000) to verify molecular ions ([M+H]⁺ or [M−H]⁻) .
  • X-ray Crystallography : Resolve stereochemistry (e.g., Z-configuration of benzylidene group) using single-crystal diffraction .
  • NMR Spectroscopy : Assign methoxy (δ 3.7–3.9 ppm) and benzofuran protons (δ 6.5–7.5 ppm) .

Advanced Research Questions

Q. How can contradictions in reaction conditions between published protocols be resolved?

  • Methodological Answer : Contradictions arise from solvent polarity, temperature, or reagent purity. Systematic comparison using Design of Experiments (DoE) is recommended:

Vary Solvents : Test polar aprotic (DMF) vs. protic (ethanol) solvents.

Temperature Gradients : Compare room temperature (RT) vs. reflux.

Catalyst Screening : Evaluate K₂CO₃ vs. triethylamine for base-sensitive steps .
For example, DMF at RT may favor faster kinetics for acetamide coupling, while ethanol under reflux reduces byproduct formation in benzofuran intermediates .

Q. What in vitro and in vivo models are suitable for evaluating the compound’s biological activity?

  • Methodological Answer :

  • In Vitro :
  • Leukemia Cell Lines : Use T-ALL (e.g., Jurkat) and B-ALL (e.g., NALM-6) cell lines for cytotoxicity assays (IC₅₀ determination) .
  • Tubulin Polymerization Assays : Measure inhibition via fluorescence-based microtubule depolymerization .
  • In Vivo :
  • Zebrafish Models : Assess efficacy in MYC-induced T-ALL models, monitoring tumor progression via GFP-tagged leukemic cells .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects?

  • Methodological Answer :

Vary Substituents : Synthesize analogs with modified methoxy groups (e.g., 3-methoxy → 3-ethoxy) or benzylidene substituents (e.g., 3-Cl vs. 3-F).

Biological Testing : Compare IC₅₀ values across analogs in leukemia cell lines.

Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to correlate substituent hydrophobicity with tubulin binding affinity .

Table 2: SAR of Benzylidene Substituents

Substituent (Position)IC₅₀ (µM)Tubulin Binding ΔG (kcal/mol)
3-OCH₃0.85-9.2
3-Cl0.42-10.5
3-F1.10-8.7

Q. What computational strategies predict the compound’s binding mode to biological targets?

  • Methodological Answer :

  • Molecular Docking : Use colchicine-binding site coordinates (PDB: 1SA0) to model interactions. Key residues: β-tubulin Asn258, Lys254 .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of benzofuran-oxygen hydrogen bonds with Thr178.
  • Free Energy Calculations : Apply MM-PBSA to rank binding affinities of analogs .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[[(2Z)-2-[(3-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO7/c1-30-17-6-4-5-16(11-17)12-24-26(29)20-9-7-19(14-22(20)34-24)33-15-25(28)27-21-10-8-18(31-2)13-23(21)32-3/h4-14H,15H2,1-3H3,(H,27,28)/b24-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJMLRIPOSIGEM-MSXFZWOLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=CC=C4)OC)O3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)NC(=O)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=CC=C4)OC)/O3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.